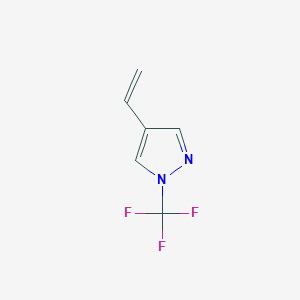

1-(Trifluoromethyl)-4-vinyl-1H-pyrazole

CAS No.:

Cat. No.: VC17592465

Molecular Formula: C6H5F3N2

Molecular Weight: 162.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F3N2 |

|---|---|

| Molecular Weight | 162.11 g/mol |

| IUPAC Name | 4-ethenyl-1-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C6H5F3N2/c1-2-5-3-10-11(4-5)6(7,8)9/h2-4H,1H2 |

| Standard InChI Key | FPJQNVNDQMZCCO-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CN(N=C1)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name for this compound is 1-(trifluoromethyl)-4-vinyl-1H-pyrazole, with the molecular formula C₆H₅F₃N₂. Its structure consists of a five-membered pyrazole ring (two adjacent nitrogen atoms) bearing a trifluoromethyl (-CF₃) group at the 1-position and a vinyl (-CH₂CH₂) group at the 4-position . The vinyl group introduces unsaturation, enabling participation in polymerization or cycloaddition reactions, while the -CF₃ group enhances metabolic stability and lipophilicity, traits desirable in pharmaceutical agents .

Spectral Characterization

While direct spectral data for 1-(trifluoromethyl)-4-vinyl-1H-pyrazole are unavailable in the provided sources, analogous trifluoromethylpyrazoles exhibit distinctive NMR and IR profiles. For example, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole shows characteristic ¹⁹F NMR signals near -60 ppm for the -CF₃ group and aromatic proton resonances between 6.5–7.4 ppm in ¹H NMR . The vinyl group’s protons would likely appear as a doublet of doublets (δ ~5.5–6.5 ppm) with coupling constants indicative of cis/trans isomerism .

Synthesis and Reactivity

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

Trifluoromethylpyrazoles are often synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated aldehydes. For instance, 3-(trifluoromethyl)-1H-pyrazole is prepared by reacting hydrazine with 4,4,4-trifluoroacetoacetate . Adapting this method, the vinyl group could be introduced using a vinyl-substituted diketone precursor.

Post-Functionalization of Preformed Pyrazoles

An alternative approach involves modifying a preexisting pyrazole core. For example, 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is synthesized by formylation of a substituted pyrazole . Similarly, vinylation at the 4-position could be achieved via palladium-catalyzed coupling reactions, such as Heck coupling with ethylene .

Reactivity and Functionalization

The vinyl group’s π-electrons render it susceptible to electrophilic addition (e.g., bromination) or radical polymerization. Meanwhile, the -CF₃ group stabilizes adjacent charges, directing electrophilic substitution to the pyrazole’s 3- or 5-positions. Hydrogen bonding interactions involving the -CF₃ group, as observed in crystal structures of related compounds, may also influence supramolecular assembly .

Physicochemical Properties

Stability and Solubility

Trifluoromethyl groups generally enhance thermal and oxidative stability. The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic -CF₃ moiety. Calculated logP values (using software like ACD/Labs) would predict moderate lipophilicity, suitable for penetration of biological membranes .

Crystallographic Data

Although no crystal structure of 1-(trifluoromethyl)-4-vinyl-1H-pyrazole is reported, related compounds exhibit planar pyrazole rings with dihedral angles <5° between the ring and substituents. Intermolecular interactions, such as C–H⋯F hydrogen bonds, are common in trifluoromethylpyrazoles and could influence packing motifs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume